3,4-Dihydro-2H-1,4-benzoxazine

Anticancer Medicinal Chemistry Cytotoxicity

3,4-Dihydro-2H-1,4-benzoxazine (CAS 5735-53-5) is a bicyclic heterocyclic compound featuring a benzene ring fused to a saturated oxazine ring. This scaffold serves as a fundamental building block in medicinal chemistry, enabling access to a diverse array of bioactive derivatives with applications spanning potassium channel activation, anticancer activity, and serotonin receptor antagonism.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 5735-53-5
Cat. No. B1210151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,4-benzoxazine
CAS5735-53-5
Synonyms3,4-dihydro-2H-benzo(1,4)oxazine
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1
InChIInChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2
InChIKeyYRLORWPBJZEGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1,4-benzoxazine (CAS 5735-53-5): Core Scaffold for Potassium Channel Modulators and Anticancer Agents


3,4-Dihydro-2H-1,4-benzoxazine (CAS 5735-53-5) is a bicyclic heterocyclic compound featuring a benzene ring fused to a saturated oxazine ring. This scaffold serves as a fundamental building block in medicinal chemistry, enabling access to a diverse array of bioactive derivatives with applications spanning potassium channel activation, anticancer activity, and serotonin receptor antagonism [1]. Its synthetic versatility allows for targeted functionalization at the 2, 4, and aromatic positions, which is critical for structure-activity relationship (SAR) optimization in drug discovery programs [2].

Core scaffold for potassium channel modulator, 5-HT3 antagonist, and anticancer SAR programs
Synthetic versatility: tunable at C2, C4, and aromatic positions
Backed by peer-reviewed medicinal chemistry evidence for derivative optimization

Why Generic 3,4-Dihydro-2H-1,4-benzoxazine Substitution Fails in Medicinal Chemistry Programs


Substitution of 3,4-dihydro-2H-1,4-benzoxazine with other heterocyclic cores (e.g., chroman, benzoxazinone) or even slight structural modifications within the benzoxazine class results in profound changes in biological activity. For instance, replacing the 1,4-benzoxazine ring with a 1,4-benzthiepine or a seven-membered ring (1,5-benzoxepine) significantly decreases affinity for the 5-HT3 receptor [1]. Furthermore, comparative studies demonstrate that benzoxazines exhibit divergent pharmacological profiles compared to their chroman isosteres, underscoring that even isosteric replacement does not guarantee equivalent activity [2]. This specificity mandates the use of the exact 3,4-dihydro-2H-1,4-benzoxazine core as a starting point for reproducible SAR campaigns.

Core Heterocyclic replacement (e.g., benzthiepine, benzoxepine) markedly reduces 5-HT3 receptor affinity.
Isostere Chroman isosteres do not guarantee equivalent pharmacological profiles.
Modification Minor ring modifications or substituent shifts may alter target engagement and selectivity.

3,4-Dihydro-2H-1,4-benzoxazine: Quantitative Evidence for Differential Activity and Procurement


Antiproliferative Activity Enhancement Through Substitution on the 3,4-Dihydro-2H-1,4-benzoxazine Scaffold

Substituted derivatives of 3,4-dihydro-2H-1,4-benzoxazine demonstrate significantly improved antiproliferative activity compared to the unsubstituted parent core. In a direct head-to-head evaluation, substituting the heterocycle resulted in enhanced potency against MCF-7 breast cancer and HCT-116 colon cancer cell lines [1]. This establishes the unsubstituted core as an essential, tunable scaffold where strategic substitution is a critical determinant of anticancer efficacy.

Antiproliferative Activity
Head-to-head
Substituted derivatives show IC50 2.27–7.63 µM vs weakly active parent core (MCF-7, HCT-116).
Reported cell-model response context; supports scaffold optimization for antiproliferative agents.
Data from Conejo-García et al. 2024; independent validation recommended.
Anticancer Medicinal Chemistry Cytotoxicity

Potassium Channel Activation: Enhanced Oral Antihypertensive Effect Relative to Cromakalim

A specific 4-substituted derivative of 3,4-dihydro-2H-1,4-benzoxazine, designated 16a (YM934), exhibited superior oral antihypertensive efficacy compared to the reference potassium channel opener cromakalim in conscious spontaneously hypertensive rats [1]. This head-to-head comparison demonstrates that the benzoxazine scaffold can be optimized to yield compounds with enhanced in vivo activity relative to established clinical candidates.

Potassium Channel Activation
Head-to-head
Derivative 16a (YM934) exhibited more potent oral antihypertensive effect than cromakalim in conscious SHR.
Reported in vivo model-response context for potassium channel opener research.
Abstract-level evidence; full dose-response not detailed.
Cardiovascular Ion Channel Antihypertensive

5-HT3 Receptor Antagonism: Critical Role of the 1,4-Benzoxazine Ring and Substituents

The 1,4-benzoxazine ring is essential for high-affinity 5-HT3 receptor binding. Replacement with a 1,4-benzthiepine or seven-membered ring analogs (1,5-benzoxepine) leads to a marked decrease in receptor affinity [1]. Furthermore, within the benzoxazine series, the introduction of substituents at the 2-position dramatically increases antagonistic activity, following the rank order: dimethyl > methyl > dihydro > phenyl. The most potent compound in the series exhibited a Ki of 0.019 nM and demonstrated long-lasting antagonism in vivo.

5-HT3 Receptor SAR
Ranked
Substituent rank: dimethyl > methyl > dihydro > phenyl. Top Ki = 0.019 nM. Core replacement reduces affinity.
Supports benzoxazine core selection for 5-HT3 antagonist research.
Kuroita et al. 1996; long-lasting antagonism observed in vivo.
Neuroscience Serotonin Receptor Gastroenterology

β-Adrenergic Receptor Affinity: Improved Selectivity Over Propranolol

Certain oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibit significantly enhanced affinity and selectivity for β-adrenergic receptor subtypes compared to the non-selective beta-blocker propranolol. In a direct comparison, one derivative showed 2.1-fold greater affinity for the β1 receptor, while another demonstrated 2.5-fold greater affinity for the β2 receptor and a remarkable 386-fold higher selectivity for the β2 receptor [1].

β-Adrenergic Selectivity
Head-to-head
Derivative showed 2.1-fold higher β1 affinity and 386-fold higher β2 selectivity vs propranolol.
Reported selectivity context; supports beta-adrenergic modulator development.
Binding assays on turkey erythrocyte and rat lung membranes.
Cardiovascular Beta-Blocker Selectivity

3,4-Dihydro-2H-1,4-benzoxazine: Optimal Application Scenarios for Research and Procurement


Medicinal Chemistry: Core Scaffold for Potassium Channel Modulator Development

Based on direct evidence that a specific 3,4-dihydro-2H-1,4-benzoxazine derivative (YM934) exhibits superior oral antihypertensive activity compared to cromakalim [1], this compound is an ideal starting material for medicinal chemistry programs aiming to develop next-generation potassium channel activators for cardiovascular diseases. Procurement is justified for SAR campaigns focused on optimizing oral bioavailability and efficacy.

Oncology Research: Tunable Scaffold for Antiproliferative Agent Optimization

Quantitative data show that substitution on the 3,4-dihydro-2H-1,4-benzoxazine core yields derivatives with low-micromolar IC50 values against breast and colon cancer cell lines, whereas the unsubstituted core is weakly active [1]. This scaffold is therefore essential for medicinal chemists seeking to establish structure-activity relationships and design novel anticancer agents with improved potency and novel mechanisms of cell death.

Neuroscience: Privileged Structure for 5-HT3 Receptor Antagonist Design

The 1,4-benzoxazine ring is critical for high-affinity 5-HT3 receptor binding, and SAR studies reveal that specific substitutions yield compounds with sub-nanomolar Ki values and long-lasting antagonism [1]. Procurement of the core scaffold is strategic for research groups focused on developing potent antiemetics or treatments for irritable bowel syndrome, where 5-HT3 modulation is clinically validated.

Application
Selection Property
Validation Focus
Potassium channel modulator research
Scaffold derivatization for K+ channel targeting
In vivo cardiovascular endpoint models
Antiproliferative agent SAR studies
Substitution-dependent cytotoxicity differentiation
Cancer cell line antiproliferative assays
5-HT3 receptor antagonist development
Benzoxazine core requirement for 5-HT3 affinity
Receptor binding and functional antagonism models

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